molecular formula C24H20N2O4S B11397726 N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-phenylacetamide

N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-phenylacetamide

Cat. No.: B11397726
M. Wt: 432.5 g/mol
InChI Key: JTCGOOWTRLLDTH-UHFFFAOYSA-N
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Description

    N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-phenylacetamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves multi-step synthesis.
    • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with modified functional groups or side chains.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).

      Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Developing novel materials or catalysts based on its structure.

  • Mechanism of Action

    • Unfortunately, specific details regarding its mechanism of action are not readily available. Further research is needed.
    • It likely interacts with specific molecular targets, affecting cellular processes.
  • Comparison with Similar Compounds

    Remember that while I’ve provided an overview, further research and literature review are essential for a comprehensive article

    Properties

    Molecular Formula

    C24H20N2O4S

    Molecular Weight

    432.5 g/mol

    IUPAC Name

    N-(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-2-phenylacetamide

    InChI

    InChI=1S/C24H20N2O4S/c1-26-23(24(28)18-12-6-3-7-13-18)22(19-14-8-9-15-20(19)31(26,29)30)25-21(27)16-17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,25,27)

    InChI Key

    JTCGOOWTRLLDTH-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

    Origin of Product

    United States

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